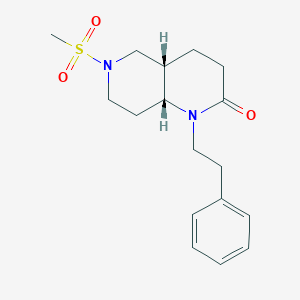![molecular formula C19H22N2O3 B5379014 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol](/img/structure/B5379014.png)
3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol, also known as MMMPD, is a synthetic compound that has been the focus of considerable research in recent years. This compound has been shown to have a range of potential applications in the fields of medicine, biochemistry, and pharmacology. In
科学研究应用
3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol has a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol has been shown to inhibit the growth of cancer cells in vitro, and has also been shown to have anti-tumor effects in vivo. In addition to its potential as a cancer treatment, 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of a range of inflammatory conditions.
作用机制
The mechanism of action of 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting the activity of COX-2, 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol is believed to reduce inflammation and pain.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic effects, 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol has also been shown to have a range of other biochemical and physiological effects. For example, 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of a range of diseases. 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol has also been shown to have antioxidant effects, which may help to protect cells from damage.
实验室实验的优点和局限性
One of the main advantages of using 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and with a high degree of purity. This makes it an ideal candidate for use in research studies. However, one potential limitation of using 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol in lab experiments is that it may have off-target effects, meaning that it may interact with other molecules in the body in ways that are not fully understood. This could potentially lead to unintended consequences and make it difficult to interpret the results of experiments.
未来方向
There are a number of potential future directions for research on 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol. One area of research that is particularly promising is the development of 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol-based cancer treatments. Researchers are currently exploring the use of 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol in combination with other cancer drugs, with the goal of developing more effective and targeted cancer treatments. Other potential future directions for research include exploring the use of 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol in the treatment of other inflammatory conditions, such as arthritis, and investigating the potential use of 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol as an antioxidant and neuroprotective agent.
Conclusion
In conclusion, 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol is a synthetic compound that has a range of potential applications in the fields of medicine, biochemistry, and pharmacology. Its anti-inflammatory and analgesic effects, as well as its potential as a cancer treatment, make it an exciting area of research. While there are still many unanswered questions about the mechanism of action and potential side effects of 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol, ongoing research is likely to shed light on these issues and pave the way for new and innovative treatments for a range of diseases.
合成方法
The synthesis method for 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 2-naphthol with ethyl bromoacetate to form a 2-naphthyl ester. This ester is then reacted with chloroform and potassium carbonate to form a 2-naphthyl ketone. The ketone is then reacted with methylamine to form the corresponding imine. Finally, the imine is reduced with sodium borohydride to form the final product, 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol.
属性
IUPAC Name |
3-[methyl-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]amino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-18(11-21(2)10-17(23)12-22)20-19(24-13)16-8-7-14-5-3-4-6-15(14)9-16/h3-9,17,22-23H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZVNTHDCMDBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)CN(C)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5378939.png)

![4-(5-methylpyridin-2-yl)-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidin-4-ol](/img/structure/B5378948.png)
![N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5378956.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5378958.png)
![N-1-naphthyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5378970.png)
![6-(1,3-benzodioxol-5-yl)-7-butyryl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5378983.png)
![1-(diphenylmethyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5378987.png)
![N-(1-cyclohexen-1-ylmethyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378996.png)
![ethyl [1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-piperidinyl]acetate](/img/structure/B5379018.png)
![2-(dimethylamino)ethyl 4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate hydrochloride](/img/structure/B5379022.png)
![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5379026.png)
![2-({4-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5379029.png)
![8-(4-methoxyphenyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5379034.png)